Cas no 1448131-13-2 (N-4-(4-methoxypiperidin-1-yl)phenyl-2-(3-methylphenyl)acetamide)

N-4-(4-methoxypiperidin-1-yl)phenyl-2-(3-methylphenyl)acetamide is a synthetic organic compound featuring a substituted acetamide core linked to a 4-methoxypiperidine moiety. Its structure combines a phenylacetamide scaffold with a methoxypiperidine group, suggesting potential applications in medicinal chemistry, particularly as an intermediate or bioactive molecule. The presence of the methoxy and methyl substituents may enhance solubility and modulate binding affinity in biological systems. This compound is of interest for research in drug discovery, given its structural complexity and potential for further derivatization. High purity and well-defined synthesis pathways ensure reproducibility for experimental use. Its stability under standard conditions makes it suitable for further pharmacological or chemical studies.
N-4-(4-methoxypiperidin-1-yl)phenyl-2-(3-methylphenyl)acetamide structure
1448131-13-2 structure
Product Name:N-4-(4-methoxypiperidin-1-yl)phenyl-2-(3-methylphenyl)acetamide
CAS No:1448131-13-2
MF:C21H26N2O2
MW:338.443345546722
CID:6078624
PubChem ID:71809643
Update Time:2025-05-21

N-4-(4-methoxypiperidin-1-yl)phenyl-2-(3-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(4-methoxypiperidin-1-yl)phenyl-2-(3-methylphenyl)acetamide
    • F6442-5273
    • 1448131-13-2
    • AKOS024565200
    • N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide
    • N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE
    • Inchi: 1S/C21H26N2O2/c1-16-4-3-5-17(14-16)15-21(24)22-18-6-8-19(9-7-18)23-12-10-20(25-2)11-13-23/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,24)
    • InChI Key: RLDIWKJVANQARY-UHFFFAOYSA-N
    • SMILES: O(C)C1CCN(C2C=CC(=CC=2)NC(CC2C=CC=C(C)C=2)=O)CC1

Computed Properties

  • Exact Mass: 338.199428076g/mol
  • Monoisotopic Mass: 338.199428076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 41.6Ų

N-4-(4-methoxypiperidin-1-yl)phenyl-2-(3-methylphenyl)acetamide Pricemore >>

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Additional information on N-4-(4-methoxypiperidin-1-yl)phenyl-2-(3-methylphenyl)acetamide

Research Brief on N-4-(4-methoxypiperidin-1-yl)phenyl-2-(3-methylphenyl)acetamide (CAS: 1448131-13-2)

N-4-(4-methoxypiperidin-1-yl)phenyl-2-(3-methylphenyl)acetamide (CAS: 1448131-13-2) is a novel chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases. The presence of both methoxypiperidine and methylphenyl moieties suggests its potential as a modulator of specific biological pathways, making it a promising candidate for further development.

Recent studies have focused on elucidating the pharmacological properties of N-4-(4-methoxypiperidin-1-yl)phenyl-2-(3-methylphenyl)acetamide. Preliminary in vitro assays indicate that this compound exhibits significant affinity for certain receptor targets, including serotonin and dopamine receptors, which are implicated in mood regulation and neurodegenerative diseases. Additionally, its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), has been evaluated in preclinical models to assess its suitability for further clinical development.

One of the key findings from recent research is the compound's potential anti-inflammatory effects. In animal models of inflammation, N-4-(4-methoxypiperidin-1-yl)phenyl-2-(3-methylphenyl)acetamide demonstrated a marked reduction in pro-inflammatory cytokine levels, suggesting its utility in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Mechanistic studies have revealed that the compound may exert its effects through the inhibition of NF-κB signaling, a critical pathway in the inflammatory response.

The synthesis and optimization of N-4-(4-methoxypiperidin-1-yl)phenyl-2-(3-methylphenyl)acetamide have also been a focus of recent investigations. Researchers have developed efficient synthetic routes to produce the compound with high purity and yield, which is essential for scaling up production for clinical trials. Furthermore, structure-activity relationship (SAR) studies have been conducted to identify analogs with improved potency and selectivity, paving the way for the development of next-generation therapeutics.

Despite these promising findings, challenges remain in the development of N-4-(4-methoxypiperidin-1-yl)phenyl-2-(3-methylphenyl)acetamide. Issues such as potential off-target effects, metabolic stability, and bioavailability need to be addressed in future studies. Ongoing research aims to optimize the compound's properties through medicinal chemistry approaches and to evaluate its efficacy and safety in more advanced preclinical and clinical models.

In conclusion, N-4-(4-methoxypiperidin-1-yl)phenyl-2-(3-methylphenyl)acetamide represents a promising candidate for the treatment of CNS disorders and inflammatory diseases. Its unique chemical structure and demonstrated biological activity warrant further investigation to fully realize its therapeutic potential. Continued research efforts will be crucial in overcoming current limitations and advancing this compound toward clinical application.

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